molecular formula C11H14N2O3S B2505257 2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline CAS No. 144341-33-3

2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline

Cat. No.: B2505257
CAS No.: 144341-33-3
M. Wt: 254.3
InChI Key: HEXHANQDPJNWJT-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline is a chemical compound with the molecular formula C11H14N2O3S and a molecular weight of 254.31 g/mol . This compound is known for its unique structure, which includes an ethoxy group, a nitroethenyl group, and a methylsulfanyl group attached to an aniline ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline typically involves the reaction of 2-ethoxyaniline with a suitable nitroethenylating agent in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using larger reaction vessels and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.

    Substitution: Various nucleophiles such as halides, amines, or thiols.

Major Products Formed

Scientific Research Applications

2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline is used in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, while the methylsulfanyl group can interact with thiol-containing enzymes and proteins. These interactions can lead to changes in enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]benzamide
  • 2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]phenol
  • 2-ethoxy-N-[(E)-1-(methylsulfanyl)-2-nitroethenyl]aniline derivatives

Uniqueness

This compound is unique due to the presence of both nitro and methylsulfanyl groups, which provide distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable compound for research and development .

Properties

IUPAC Name

2-ethoxy-N-[(E)-1-methylsulfanyl-2-nitroethenyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3S/c1-3-16-10-7-5-4-6-9(10)12-11(17-2)8-13(14)15/h4-8,12H,3H2,1-2H3/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXHANQDPJNWJT-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=C[N+](=O)[O-])SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1N/C(=C\[N+](=O)[O-])/SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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